Benzenebutanamine, 4-fluoro-
Overview
Description
Synthesis Analysis
The synthesis of fluoro-substituted benzene compounds is well-documented in the provided papers. For instance, soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine with aromatic dianhydrides . Another paper describes the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors, indicating the versatility of fluoro-benzene derivatives in medicinal chemistry . Additionally, a practical synthesis of 4-fluoro-2-(methylthio)benzylamine and related compounds was reported, showcasing the regioselective introduction of substituents on the fluoro-benzene ring .
Molecular Structure Analysis
The molecular structure of fluoro-substituted benzene compounds is crucial for their properties and reactivity. The structure and conformation of 4-fluoro(trifluoromethoxy)benzene were investigated using gas electron diffraction and quantum chemical calculations, revealing a perpendicular conformation of the C-O-C plane to the benzene ring . This highlights the importance of molecular geometry in understanding the behavior of fluoro-benzene derivatives.
Chemical Reactions Analysis
The chemical reactivity of fluoro-substituted benzene compounds is influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to unique reactivity patterns compared to non-fluorinated analogs. For example, the synthesis of 4-fluoro-2-(methylthio)benzylamine involved regioselective metallation and nucleophilic aromatic substitution reactions . The papers do not provide extensive details on other chemical reactions specific to "Benzenebutanamine, 4-fluoro-".
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted benzene compounds are significantly impacted by the fluorine substituents. The polyimides synthesized from fluoro-substituted diamines exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines showed high lipophilicity, suggesting their ability to penetrate the blood-brain barrier . The polyimides derived from 1,4-bis(4-amino-2-phenylphenoxy) benzene and related compounds had high glass transition temperatures and were amorphous, indicating robust material properties .
Scientific Research Applications
Carcinogenic Studies
- Early research explored the carcinogenicity of various fluoro and other derivatives of 4-dimethylaminoazobenzene in rat liver. Compounds with fluoro substitution demonstrated varying levels of carcinogenic activity, emphasizing the importance of fluoro substitution in biological activity. This study underlines the significance of fluoro derivatives in understanding carcinogenic mechanisms (Miller, Miller, & Finger, 1957).
Fluorescent Properties and Antioxidant Activity
- A study on benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones revealed that these compounds exhibit photofluorescent properties and antioxidant activities. This highlights their potential use in fluorescence-based applications and as antioxidants (Politanskaya et al., 2015).
Inhibition Studies in Biochemistry
- Research on 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines showed their selective inhibition of phenylethanolamine N-methyltransferase, indicating their utility in biochemical studies related to enzyme inhibition (Grunewald, Caldwell, Li, & Criscione, 2001).
Solid-State Emissive and Water-Soluble Fluorophores
- A study introduced a novel green fluorophore based on benzene, demonstrating solid-state emission, water solubility, and pH-independent fluorescence. Such compounds can be vital for imaging applications and displays (Beppu et al., 2015).
Analytical Chemistry Applications
- Benzene-fluorinated compounds have been utilized in the development of derivatization reagents for chromatographic determination of biogenic amines in wine samples, demonstrating their role in enhancing analytical methodologies (Jastrzębska et al., 2016).
Antimicrobial Studies
- Research on novel derivatives of benzene-fluorinated compounds indicated their efficacy as antimicrobials against various pathogenic strains, highlighting their potential in the development of new antimicrobial agents (Priya, Basappa, Swamy, & Rangappa, 2005).
Fluoro-Polyimides Synthesis
- Soluble fluoro-polyimides derived from benzene compounds have been synthesized, showing excellent thermal stability and low moisture absorption, important for material science applications (Xie et al., 2001).
Gas Phase Photochemistry
- The photochemistry of fluoro(trifluoromethyl)benzenes, including studies in the gas phase, has been examined, contributing to the understanding of photophysical processes in chemical physics (Al-ani, 1973).
Safety And Hazards
Future Directions
While specific future directions for “Benzenebutanamine, 4-fluoro-” are not available, it’s worth noting that fluorous chemistry is a rapidly evolving field with a wide range of potential applications . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve outcomes by providing more accurate and efficient image guidance during surgery .
properties
IUPAC Name |
4-(4-fluorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYIIBCNUSHUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)butan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.